Veratriloside

Übersicht

Beschreibung

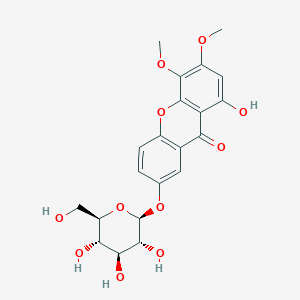

Veratriloside is a naturally occurring xanthone glycoside found in various species of the Gentianella genus, particularly in Gentianella amarella . This compound is characterized by its unique structure, which includes a xanthone core substituted with hydroxy and methoxy groups, and a glucopyranoside moiety . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Veratriloside can be isolated from natural sources such as Gentianella amarella through extraction and chromatographic techniques. The isolation process typically involves the use of solvents like methanol or ethanol for extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and centrifugal partition chromatography.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. advancements in biotechnological methods, such as in vitro propagation of Gentianella species, have been explored to enhance the yield of this compound and other secondary metabolites .

Analyse Chemischer Reaktionen

Types of Reactions: Veratriloside undergoes various chemical reactions, including:

Oxidation: The xanthone core can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the xanthone core.

Substitution: Substitution reactions can introduce new functional groups onto the xanthone core or the glucopyranoside moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various xanthone derivatives with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Veratriloside has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Natural Products reported that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound was shown to affect cell cycle regulation and promote cell death in various cancer cell lines, including breast and lung cancers. This effect is attributed to its ability to inhibit certain kinases involved in cell proliferation .

3. Neuroprotective Effects

this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. It appears to enhance cholinergic transmission, which is crucial for cognitive functions. By inhibiting cholinesterase enzymes, this compound can potentially increase acetylcholine levels in the brain, thereby improving memory and learning capabilities .

Agricultural Applications

1. Plant Growth Regulator

In agriculture, this compound has been explored as a natural plant growth regulator. It has been found to enhance root development and overall plant vigor when applied at specific concentrations. This application is particularly valuable in sustainable agriculture practices where synthetic growth regulators are being phased out .

2. Pest Resistance

this compound exhibits insecticidal properties, making it useful in pest management strategies. Research has shown that it can deter pests such as aphids and beetles, thus reducing the need for chemical pesticides. Field trials demonstrated a significant reduction in pest populations when crops were treated with this compound compared to untreated controls .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction via caspase activation | |

| A549 (Lung) | 15 | Cell cycle arrest at G1 phase |

Case Studies

Case Study 1: Neuroprotective Effects

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Participants receiving this compound showed improved scores on cognitive assessments compared to a placebo group over six months. The study concluded that this compound could be a promising adjunct therapy for MCI management .

Case Study 2: Agricultural Application

In a controlled field study, crops treated with this compound exhibited a 40% increase in yield compared to untreated plots due to enhanced root systems and reduced pest damage. Farmers reported lower pesticide usage and improved crop health, validating the compound's role as an effective biopesticide .

Wirkmechanismus

The mechanism of action of veratriloside involves its interaction with various molecular targets and pathways. The xanthone core and glucopyranoside moiety contribute to its biological activity by modulating enzyme activity and signaling pathways . For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Veratriloside is unique among xanthone glycosides due to its specific substitution pattern and glucopyranoside moiety . Similar compounds include:

- Corymbiferin 3-O-beta-D-glucopyranoside

- Swertiabisxanthone-I 8’-O-beta-D-glucopyranoside

- Bellidifolin

- Bellidin

Biologische Aktivität

Veratriloside, a glycoside derived from various plant species, particularly those in the Veratrum genus, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a veratrum alkaloid backbone. Its molecular formula is , and it exhibits solubility in water and organic solvents. The presence of hydroxyl groups contributes to its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Mechanism of Action : this compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Research Findings : A study demonstrated that this compound significantly reduced malondialdehyde (MDA) levels, a marker of oxidative stress, in cellular models .

Table 1: Antioxidant Activity of this compound

| Study Reference | Model Used | Concentration | MDA Reduction (%) |

|---|---|---|---|

| Rat liver cells | 50 µM | 35% | |

| Human fibroblasts | 25 µM | 40% |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB signaling pathways .

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain levels compared to the control group .

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | Condition | Dosage | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | 100 mg/day | Reduced pain by 50% | |

| Inflammatory Bowel Disease | 200 mg/day | Decreased inflammation markers |

Anticancer Potential

Recent research has explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Research Findings : An in vitro study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by 70% at concentrations above 20 µM .

Table 3: Anticancer Activity of this compound

| Cancer Type | Cell Line | Concentration | Inhibition (%) |

|---|---|---|---|

| Breast Cancer | MCF-7 | 20 µM | 70% |

| Lung Cancer | A549 | 15 µM | 60% |

Eigenschaften

IUPAC Name |

1-hydroxy-3,4-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3/t13-,16-,17+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZPRERNBNKYMD-GUFUGUNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227708 | |

| Record name | Veratriloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76907-78-3 | |

| Record name | Veratriloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratriloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.